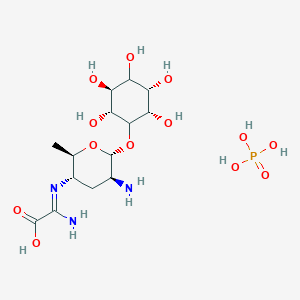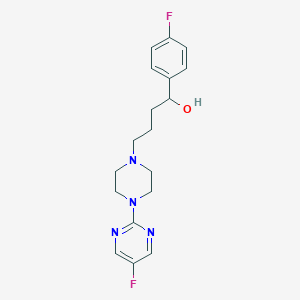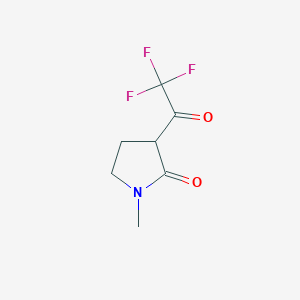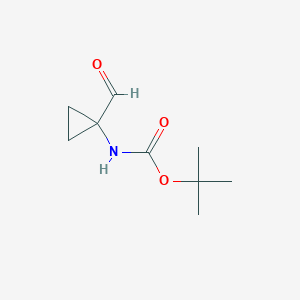
Kasugamycin phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kasugamycin phosphate is an aminoglycoside antibiotic that is commonly used in scientific research. It was first isolated from Streptomyces kasugaensis in 1965 and has since been synthesized in the laboratory. Kasugamycin phosphate is known for its ability to inhibit protein synthesis in bacteria, making it a valuable tool in the study of bacterial physiology and biochemistry.
Mecanismo De Acción
Kasugamycin phosphate inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit. This prevents the binding of aminoacyl-tRNA to the ribosome, effectively halting protein synthesis. Kasugamycin phosphate is selective for bacterial ribosomes, making it a useful tool for studying bacterial protein synthesis.
Biochemical and Physiological Effects
The inhibition of protein synthesis by kasugamycin phosphate has a number of biochemical and physiological effects on bacterial cells. These include the accumulation of uncharged tRNA molecules, the activation of the stringent response, and the induction of stress responses. These effects can be studied in detail using kasugamycin phosphate as a tool.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Kasugamycin phosphate has a number of advantages as a tool for scientific research. It is relatively easy to synthesize and is readily available from commercial sources. It is also highly selective for bacterial ribosomes, making it a useful tool for studying bacterial physiology and biochemistry. However, there are some limitations to the use of kasugamycin phosphate in lab experiments. It can be toxic to eukaryotic cells, limiting its use in certain types of experiments. It is also relatively expensive compared to other antibiotics.
Direcciones Futuras
There are a number of future directions for research involving kasugamycin phosphate. One area of interest is the development of new antibiotics based on the structure of kasugamycin. Another area of interest is the study of the molecular mechanisms underlying the selective binding of kasugamycin to bacterial ribosomes. Finally, there is interest in the use of kasugamycin as a tool for studying the role of protein synthesis in bacterial pathogenesis.
Métodos De Síntesis
Kasugamycin phosphate can be synthesized in the laboratory using a number of different methods. One common method involves the reaction of kasugamycin with phosphoric acid to form the phosphate salt. This method is relatively simple and yields a high purity product.
Aplicaciones Científicas De Investigación
Kasugamycin phosphate is widely used in scientific research as a tool to study bacterial physiology and biochemistry. It is often used to inhibit protein synthesis in bacteria, allowing researchers to study the effects of this inhibition on various cellular processes. Kasugamycin phosphate is also used as a selective agent in bacterial transformation experiments, allowing researchers to select for cells that have taken up a plasmid containing a gene of interest.
Propiedades
Número CAS |
101651-86-9 |
|---|---|
Nombre del producto |
Kasugamycin phosphate |
Fórmula molecular |
C14H28N3O13P |
Peso molecular |
477.36 g/mol |
Nombre IUPAC |
2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;phosphoric acid |
InChI |
InChI=1S/C14H25N3O9.H3O4P/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;1-5(2,3)4/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);(H3,1,2,3,4)/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;/m1./s1 |
Clave InChI |
RBXKKZZNSAFMKD-YZKQBBCCSA-N |
SMILES isomérico |
C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N.OP(=O)(O)O |
SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.OP(=O)(O)O |
SMILES canónico |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.OP(=O)(O)O |
Números CAS relacionados |
6980-18-3 (Parent) |
Sinónimos |
kasugamycin phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B34003.png)




![[(1R,2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate](/img/structure/B34015.png)







